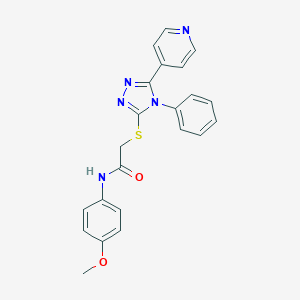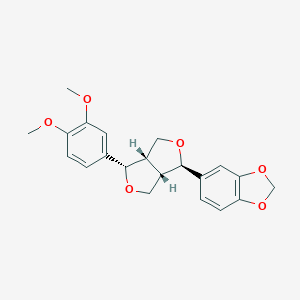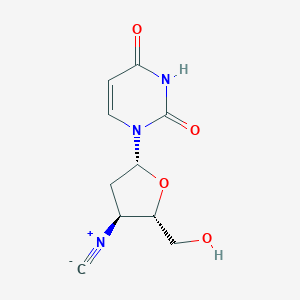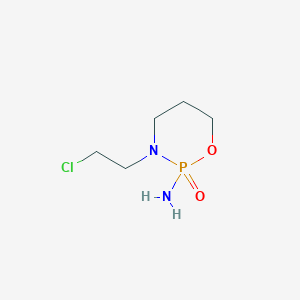
Acetamide, N-(4-methoxyphenyl)-2-((4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-methoxyphenyl)-2-((4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of Acetamide, N-(4-methoxyphenyl)-2-((4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)- involves the inhibition of the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and their inhibition results in the reduction of inflammation, pain, and fever.
Biochemical And Physiological Effects
Acetamide, N-(4-methoxyphenyl)-2-((4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)- has been found to possess significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in the body. Additionally, it has also been found to possess antioxidant properties, which help in reducing oxidative stress and damage.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using Acetamide, N-(4-methoxyphenyl)-2-((4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)- in lab experiments is its ability to inhibit the activity of COX enzymes, which makes it a potential candidate for the development of new drugs. However, one of the significant limitations of using Acetamide, N-(4-methoxyphenyl)-2-((4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)- is its potential toxicity, which needs to be carefully evaluated before its use in clinical trials.
Future Directions
There are several future directions for the research on Acetamide, N-(4-methoxyphenyl)-2-((4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)-. One of the potential future directions is the development of new drugs based on its anti-inflammatory and analgesic properties. Additionally, it can also be studied for its potential applications in the treatment of cancer, diabetes, and other diseases. Further research can also be conducted to evaluate its potential toxicity and side effects, which will help in its safe use in clinical trials.
Conclusion:
Acetamide, N-(4-methoxyphenyl)-2-((4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Acetamide, N-(4-methoxyphenyl)-2-((4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)- can lead to its potential use in the development of new drugs and the treatment of various diseases.
Synthesis Methods
The synthesis of Acetamide, N-(4-methoxyphenyl)-2-((4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)- involves the reaction of 4-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine with 4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-thiol in the presence of a catalyst. The reaction results in the formation of Acetamide, N-(4-methoxyphenyl)-2-((4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)- as a white solid.
Scientific Research Applications
Acetamide, N-(4-methoxyphenyl)-2-((4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)- has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of new drugs. Additionally, it has also been studied for its potential applications in the treatment of cancer, diabetes, and other diseases.
properties
CAS RN |
113518-49-3 |
|---|---|
Product Name |
Acetamide, N-(4-methoxyphenyl)-2-((4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)- |
Molecular Formula |
C22H19N5O2S |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H19N5O2S/c1-29-19-9-7-17(8-10-19)24-20(28)15-30-22-26-25-21(16-11-13-23-14-12-16)27(22)18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H,24,28) |
InChI Key |
XJAYDFFYQVRWNZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4 |
Other CAS RN |
113518-49-3 |
synonyms |
N-(4-methoxyphenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sul fanyl]acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S)-2-[5-Chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol](/img/structure/B48624.png)







